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Introduction

2-Ethoxycarbonyl-4'-nitrobenzophenone (CAS No. 760192-93-6) is a benzophenone

derivative featuring both an ethoxycarbonyl group and a nitro group.[1][2] The presence of

these functional groups makes it a potentially valuable intermediate in the synthesis of more

complex molecules, including pharmaceuticals and materials for photo-initiated processes.

Accurate characterization of this compound is crucial to ensure its purity, confirm its chemical

identity, and establish its suitability for subsequent applications. These application notes

provide an overview of the key analytical techniques and detailed protocols for the

comprehensive characterization of 2-Ethoxycarbonyl-4'-nitrobenzophenone.

Molecular Structure and Properties

IUPAC Name: 2-(4-Nitrobenzoyl)benzoic acid ethyl ester

Molecular Formula: C₁₆H₁₃NO₅[1][2]

Molecular Weight: 299.28 g/mol [1][2]

Appearance: Typically a solid at room temperature.
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Spectroscopic Characterization
Spectroscopic methods are essential for elucidating the molecular structure of 2-
Ethoxycarbonyl-4'-nitrobenzophenone.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule. For 2-Ethoxycarbonyl-4'-nitrobenzophenone, both ¹H and ¹³C NMR are required

for a complete structural assignment.

Predicted ¹H and ¹³C NMR Data

While specific experimental data is not readily available in the cited literature, the expected

chemical shifts can be predicted based on the structure and data from analogous compounds

like 4-nitrobenzophenone.[3]

Technique
Expected Chemical Shifts

(ppm)
Assignment

¹H NMR ~8.3 (d)
Protons on the nitrophenyl ring

adjacent to the nitro group

~7.9-7.5 (m) Aromatic protons on both rings

~4.4 (q) -CH₂- of the ethyl group

~1.4 (t) -CH₃ of the ethyl group

¹³C NMR ~195 Carbonyl carbon of the ketone

~165 Carbonyl carbon of the ester

~150
Carbon on the nitrophenyl ring

attached to the nitro group

~145-120 Aromatic carbons

~62 -CH₂- of the ethyl group

~14 -CH₃ of the ethyl group
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Experimental Protocol: NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of 2-Ethoxycarbonyl-4'-nitrobenzophenone in

approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0

ppm).

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise

ratio.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation

delay of 2-5 seconds.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the

relative number of protons.

1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of 2-Ethoxycarbonyl-4'-nitrobenzophenone is expected to show characteristic absorption

bands for the ketone, ester, and nitro groups.

Predicted FT-IR Data
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Based on data for similar compounds like 4-nitrobenzophenone, the following characteristic

peaks are expected.[4][5]

Functional Group Expected Absorption Range (cm⁻¹)

C=O (Ketone) 1650 - 1680

C=O (Ester) 1720 - 1740

C-O (Ester) 1200 - 1300

NO₂ (Asymmetric stretch) 1510 - 1560

NO₂ (Symmetric stretch) 1345 - 1385

C-H (Aromatic) 3000 - 3100

Experimental Protocol: FT-IR Spectroscopy

Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on

the ATR crystal.

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press

into a thin pellet.

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or pure KBr pellet).

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum. Label the major peaks corresponding to the functional groups.
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1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity.

Expected Mass Spectrometry Data

Technique Expected m/z Assignment

Electrospray Ionization (ESI-

MS)
299.08 [M]⁺ (Molecular Ion)

322.07 [M+Na]⁺ (Sodium Adduct)

Experimental Protocol: Mass Spectrometry

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI)

source.

Data Acquisition:

Infuse the sample solution into the ESI source at a constant flow rate.

Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z

100-500).

Data Analysis: Identify the molecular ion peak and any other significant fragment ions.

Compare the observed m/z values with the calculated values.

Chromatographic Analysis
Chromatographic techniques are employed to assess the purity of 2-Ethoxycarbonyl-4'-
nitrobenzophenone.

2.1. High-Performance Liquid Chromatography (HPLC)
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HPLC is a widely used technique for separating, identifying, and quantifying components in a

mixture.

Experimental Protocol: HPLC

Instrumentation: A standard HPLC system with a UV detector.

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

Start with a suitable gradient, for example, 50% B, increasing to 95% B over 20 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV detection at a wavelength where the compound has strong absorbance (e.g.,

254 nm).

Sample Preparation: Prepare a standard solution of the sample in the mobile phase at a

concentration of approximately 1 mg/mL.

Injection Volume: 10 µL.

Data Analysis: The purity of the sample can be determined from the peak area percentage in

the chromatogram.

Synthesis and Analytical Workflow
A plausible synthetic route for 2-Ethoxycarbonyl-4'-nitrobenzophenone is the Friedel-Crafts

acylation of ethyl benzoate with 4-nitrobenzoyl chloride.[6][7]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1323960?utm_src=pdf-body
https://patents.google.com/patent/US20110087013A1/en
https://www.organic-chemistry.org/namedreactions/friedel-crafts-acylation.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1323960?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis Workflow

4-Nitrobenzoyl Chloride

Friedel-Crafts Acylation

Ethyl Benzoate AlCl₃ (Lewis Acid)

2-Ethoxycarbonyl-4'-nitrobenzophenone

Click to download full resolution via product page

Caption: Hypothetical synthesis of 2-Ethoxycarbonyl-4'-nitrobenzophenone.

Following synthesis, a systematic analytical workflow is necessary to confirm the identity and

purity of the product.
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Analytical Characterization Workflow

Synthesized Product

Purity Assessment (HPLC)

Structural Elucidation

NMR ('¹H, ¹³C) FT-IR Mass Spectrometry

Characterized Product

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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